

Spectroscopic data of benzyl trityl ether (NMR, IR, MS)

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Compound of Interest

Compound Name: Benzyl trityl ether

Cat. No.: B15486918

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A comprehensive analysis of the spectroscopic properties of **benzyl trityl ether** is crucial for its application in research and drug development. This guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data of Benzyl Trityl Ether

The following sections summarize the key spectroscopic data for **benzyl trityl ether**. Due to the limited availability of direct experimental spectra in public databases, the provided data for ^{13}C NMR, IR, and MS are based on characteristic values for similar compounds and general spectroscopic principles. The ^1H NMR data is sourced from documented experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

^1H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.15 - 7.50	m	20H	Aromatic protons (Trityl and Benzyl)
4.13	s	2H	Methylene protons (-CH ₂ -)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum helps in identifying the carbon framework of the molecule. The following are predicted chemical shifts for **benzyl trityl ether**.

Chemical Shift (δ) ppm	Assignment
~145	Quaternary Carbon (Trityl)
~129	Aromatic CH (Trityl)
~128	Aromatic CH (Benzyl)
~127	Aromatic CH (Trityl and Benzyl)
~87	Quaternary Carbon (Trityl - C-O)
~71	Methylene Carbon (-CH ₂ -)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Ethers are typically characterized by a strong C-O stretching vibration.^{[1][2]}

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~3000 - 2850	Medium	Aliphatic C-H stretch
~1600, ~1490, ~1450	Medium-Weak	Aromatic C=C skeletal vibrations
~1100	Strong	C-O-C stretch (ether linkage)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z	Relative Intensity (%)	Assignment
334	Low	[M] ⁺ (Molecular Ion)
243	High	[C(C ₆ H ₅) ₃] ⁺ (Trityl cation)
91	Very High	[C ₇ H ₇] ⁺ (Benzyl cation/Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a benzyl ether, which can be adapted for **benzyl trityl ether**.

Synthesis of Benzyl Trityl Ether

Benzyl trityl ether can be synthesized via a Williamson ether synthesis.[\[3\]](#)

- **Reaction Setup:** To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
- **Addition of Trityl Chloride:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of trityl chloride (1.1 eq) in anhydrous dichloromethane.

- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **benzyl trityl ether** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3).
- **Data Acquisition:** Record the ^1H and ^{13}C NMR spectra on a spectrometer, for example, a Bruker Avance-III (500 MHz).^[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.^[4]

IR Spectroscopy

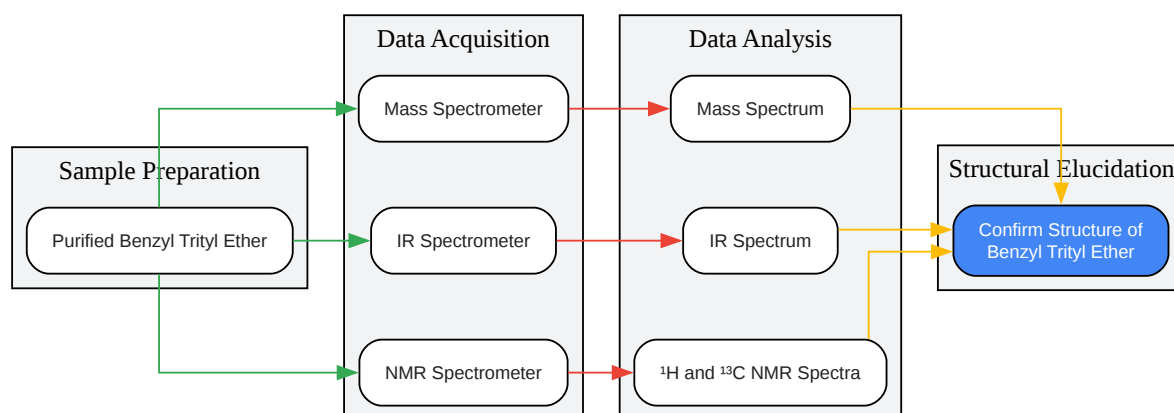
- **Sample Preparation:** Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Data Acquisition:** Acquire the mass spectrum, ensuring to capture a sufficient mass range to observe the molecular ion and key fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis in the spectroscopic characterization of a compound like **benzyl trityl ether**.



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Caption: Workflow of Spectroscopic Analysis.

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